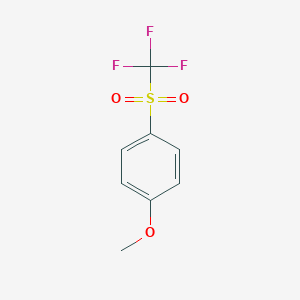

4-(Trifluoromethylsulfonyl)anisole

Description

BenchChem offers high-quality 4-(Trifluoromethylsulfonyl)anisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethylsulfonyl)anisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMRPUPSJOQDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344662 | |

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15183-74-1 | |

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-(Trifluoromethylsulfonyl)anisole: Synthesis, Properties, and Strategic Applications

This document provides an in-depth technical overview of 4-(Trifluoromethylsulfonyl)anisole, a key building block in modern medicinal chemistry and materials science. We will move beyond simple procedural descriptions to explore the causal factors influencing synthetic strategies, the nuanced interpretation of its physicochemical properties, and its strategic deployment in research and development. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Strategic Importance in Molecular Design

4-(Trifluoromethylsulfonyl)anisole, also known as 1-methoxy-4-(trifluoromethylsulfonyl)benzene, occupies a significant position in the chemist's toolbox. Its structure marries two functional groups with powerful and often complementary electronic effects: the strongly electron-withdrawing trifluoromethylsulfonyl (triflone) group and the electron-donating methoxy group.

-

The Trifluoromethylsulfonyl Group (-SO₂CF₃): This moiety is one of the most powerful electron-withdrawing groups used in organic synthesis. Its inclusion in a molecule drastically impacts electronic properties, enhancing metabolic stability and modulating the pKa of nearby functional groups.[1] In drug design, the triflone group can serve as a bioisostere for other groups, improve binding selectivity, and increase lipophilicity, which can influence pharmacokinetic profiles.[1]

-

The Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent directs electrophilic aromatic substitution to the ortho and para positions. In this molecule, its para relationship to the triflone group creates a "push-pull" electronic system, influencing the molecule's overall reactivity and spectroscopic properties.

The combination of these features makes 4-(Trifluoromethylsulfonyl)anisole a valuable intermediate for introducing the trifluoromethylsulfonylphenyl motif into complex target molecules, a common strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[2][3]

Synthesis: A Deliberate and Controlled Approach

The synthesis of 4-(Trifluoromethylsulfonyl)anisole is most reliably achieved via a two-step sequence starting from the corresponding thioether, 4-(trifluoromethylthio)anisole. This method offers high yields and excellent control over the final product, avoiding the harsh conditions or regioselectivity issues that might arise from direct functionalization of anisole.

The logical flow of this synthetic pathway is predicated on the controlled installation of the sulfur-based functional group, followed by a robust oxidation to the desired sulfone oxidation state.

Caption: Synthetic workflow for 4-(Trifluoromethylsulfonyl)anisole.

Detailed Experimental Protocol: Oxidation of 4-(Trifluoromethylthio)anisole

This protocol represents a robust and scalable method for the preparation of the title compound. The choice of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant is deliberate; it is highly effective for sulfide-to-sulfone oxidations, operates under mild conditions, and the resulting meta-chlorobenzoic acid byproduct is easily removed during workup.

Materials and Equipment:

-

4-(Trifluoromethylthio)anisole

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

-

Standard glassware for extraction and purification

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethylthio)anisole (5.0 g, 1 equivalent) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. The rationale for cooling is to moderate the exothermic oxidation reaction, preventing potential side reactions and ensuring selectivity.

-

Addition of Oxidant: Slowly add m-CPBA (approximately 2.2 equivalents, accounting for purity) portion-wise or as a solution in DCM via an addition funnel over 30-45 minutes. Maintaining a slow addition rate is critical to control the exotherm.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Carefully quench the excess peroxide by slowly adding saturated aqueous sodium thiosulfate solution (50 mL). Stir vigorously for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (50 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield 4-(Trifluoromethylsulfonyl)anisole as a white solid.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of 4-(Trifluoromethylsulfonyl)anisole are direct consequences of its molecular structure. The high molecular weight and polarity imparted by the sulfone group result in a solid state at room temperature, while the aromatic and functional group components give rise to a distinct spectroscopic fingerprint.

Key Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-methoxy-4-(trifluoromethylsulfonyl)benzene | [4] |

| CAS Number | 15183-74-1 | [4] |

| Molecular Formula | C₈H₇F₃O₃S | [4] |

| Molecular Weight | 240.20 g/mol | [4] |

| Appearance | White to off-white solid/crystals | - |

| Melting Point | Not widely reported, estimated >50 °C | - |

Spectroscopic Data Interpretation

The following table summarizes the expected spectral characteristics, which are crucial for confirming the identity and purity of the synthesized compound.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -OCH₃ (singlet) | ~3.9 ppm | Methoxy protons deshielded by the oxygen atom. |

| Aromatic protons (AA'BB' system) | ~7.1 ppm (d, 2H), ~8.0 ppm (d, 2H) | Protons ortho to the -OCH₃ group are shielded (~7.1 ppm), while protons ortho to the -SO₂CF₃ group are strongly deshielded (~8.0 ppm). | |

| ¹³C NMR | -OC H₃ | ~56 ppm | Typical shift for a methoxy carbon. |

| Aromatic carbons | ~115-165 ppm | The aromatic region will show distinct signals, with the carbon attached to the sulfone group being significantly deshielded. | |

| C F₃ | ~120 ppm (quartet, ¹JC-F ≈ 300-320 Hz) | The carbon is split into a quartet by the three fluorine atoms, with a characteristically large coupling constant.[5] | |

| ¹⁹F NMR | -SO₂CF₃ | ~ -78 ppm (singlet) | The trifluoromethyl group attached to a sulfone typically appears in this region relative to a CFCl₃ standard. |

| IR | S=O stretch (asymmetric & symmetric) | ~1350-1400 cm⁻¹ and ~1150-1200 cm⁻¹ | Strong, characteristic absorptions for the sulfone group. |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 240 | Corresponds to the molecular weight of the compound. |

| Major Fragments | m/z = 171 ([M-CF₃]⁺), 107 | Fragmentation often involves the loss of the stable trifluoromethyl radical.[4] |

Reactivity and Strategic Applications

The utility of 4-(Trifluoromethylsulfonyl)anisole stems from its predictable reactivity, which is dominated by the powerful electron-withdrawing nature of the triflone group.

Caption: Key reactivity pathways for 4-(Trifluoromethylsulfonyl)anisole.

-

Electrophilic Aromatic Substitution: The aromatic ring is strongly deactivated by the -SO₂CF₃ group, making electrophilic substitution reactions (like nitration or halogenation) extremely difficult and generally impractical.

-

Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is not a canonical leaving group, under forcing conditions with strong nucleophiles, it can be displaced. The strong activation provided by the para-triflone group makes this transformation more feasible than on anisole itself. This allows the core scaffold to be incorporated into larger molecules via ether linkages.

-

O-Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol, 4-(trifluoromethylsulfonyl)phenol.[6] This phenol is a valuable intermediate itself, allowing for further functionalization through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

-

Applications in Drug Discovery: Its primary role is as a synthetic intermediate. Pharmaceutical chemists incorporate the 4-methoxyphenylsulfonyl scaffold into lead compounds to leverage the beneficial properties of the triflone group, such as blocking metabolic oxidation at the para-position and increasing binding affinity through specific interactions.[1][7] The methoxy group provides a handle for either tuning solubility or for later-stage demethylation to reveal a phenol for further diversification.

Safety and Handling

As with any laboratory chemical, proper handling of 4-(Trifluoromethylsulfonyl)anisole is essential. While comprehensive toxicological data is not available, compounds of this class should be handled with care.

-

Hazard Classifications: May cause skin, eye, and respiratory system irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves (nitrile or neoprene), and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally stable under neutral conditions.

References

- BenchChem (n.d.). 4-(Trifluoromethylsulfonyl)aniline. Retrieved from BenchChem. (URL not provided in search results)

-

PubChem (2025). 4-(Trifluoromethylsulfonyl)anisole. National Center for Biotechnology Information. [Link]

-

American Chemical Society (n.d.). Kinetic Study of the Metal Triflate Catalyzed Benzoylation of Anisole in an Ionic Liquid. ACS Publications. [Link]

-

Chemistry Stack Exchange (2021). Friedel–Crafts acylation of substituted anisole. [Link]

-

National Center for Biotechnology Information (n.d.). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PubMed Central. [Link]

-

ACS Publications (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. [Link]

-

PrepChem.com (n.d.). Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. [Link]

-

Chemistry Stack Exchange (2017). Friedel-Crafts reaction of anisole?. [Link]

-

LookChem (n.d.). 4-(Trifluoromethyl)anisole 402-52-8 wiki. [Link]

- AWS (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. (URL not provided in search results)

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]

-

PubChem (2025). 4-Trifluoromethanesulfonylphenol. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information (ESI) for.... [Link]

-

Organic Syntheses (n.d.). Fluoromethyl phenyl sulfone. [Link]

- Google Patents (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

PubMed (2015). Fluorine in drug design: a case study with fluoroanisoles. [Link]

- MDPI (n.d.). Fluorine in drug discovery: Role, design and case studies. (URL not provided in search results)

-

MDPI (n.d.). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]

- Google Patents (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Course Hero (2006). Friedel-Crafts Acylation of Anisole. [Link]

-

ResearchGate (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

National Center for Biotechnology Information (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PubMed Central. [Link]

-

Wiley Online Library (2025). Electrochemical Trifluoromethylchlorosulfonylation of Alkenes via Copper-Mediated SO2Cl Radical Transfer. [Link]

-

ResearchGate (n.d.). Engineering aspects of oxidation of 4-Methylanisole. [Link]

-

MDPI (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Beilstein Journals (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. [Link]

-

ResearchGate (n.d.). FT-IR spectra of control and treated anisole. [Link]

-

Beilstein Journals (n.d.). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation.... [Link]

-

RSC Publishing (n.d.). Reactions of lead(IV). Part XXII. Radical-initiated oxidation of anisole. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 4-(Trifluoromethylsulfonyl)anisole | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4-Trifluoromethanesulfonylphenol | C7H5F3O3S | CID 14857426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)anisole (CAS Number: 15183-74-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethylsulfonyl)anisole, a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. The document delves into its chemical identity, physicochemical properties, reactivity, potential applications as a synthetic intermediate, and essential safety and handling protocols. The unique electronic properties conferred by the trifluoromethylsulfonyl and methoxy groups make this compound a valuable building block in the design of novel bioactive molecules and functional materials. This guide is intended to serve as a key resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Identity and Molecular Structure

4-(Trifluoromethylsulfonyl)anisole, registered under CAS number 15183-74-1, is a substituted aromatic ether. Its systematic IUPAC name is 1-methoxy-4-((trifluoromethyl)sulfonyl)benzene. The molecule incorporates a methoxy group (-OCH₃) and a potent electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃) attached to a benzene ring at the para position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15183-74-1 |

| IUPAC Name | 1-methoxy-4-((trifluoromethyl)sulfonyl)benzene |

| Synonyms | 4-(Trifluoromethylsulfonyl)anisole, 1-Methoxy-4-(trifluoromethylsulfonyl)benzene, Anisole, 4-(trifluoromethylsulfonyl)- |

| Molecular Formula | C₈H₇F₃O₃S[1] |

| Molecular Weight | 240.20 g/mol [1] |

| InChI Key | YZMRPUPSJOQDBS-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F[1] |

The presence of the trifluoromethyl group (-CF₃) significantly influences the electronic properties of the sulfonyl group, making the trifluoromethylsulfonyl group one of the strongest electron-withdrawing groups in organic chemistry.[2] This, in turn, profoundly affects the reactivity of the aromatic ring.

Physicochemical and Spectroscopic Properties

Experimentally determined physical properties for 4-(Trifluoromethylsulfonyl)anisole are not extensively reported in publicly available literature. However, based on its structure and data for analogous compounds, certain properties can be predicted.

Table 2: Physicochemical Properties

| Property | Value/Information | Source |

| Physical State | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available. For comparison, 4-(Trifluoromethylsulfonyl)aniline has a melting point of 96 °C.[3][4] | [3][4] |

| Boiling Point | Not available. Predicted to be high due to its molecular weight and polarity. For comparison, 4-(Trifluoromethoxy)anisole has a boiling point of 164 °C. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. | Inferred from structural features |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

Spectroscopic Data:

Spectroscopic data is crucial for the identification and characterization of 4-(Trifluoromethylsulfonyl)anisole. Available data from spectral databases includes:

-

¹⁹F NMR: The presence of the -CF₃ group will give a characteristic signal in the ¹⁹F NMR spectrum.[1]

-

GC-MS: Gas chromatography-mass spectrometry data can be used to determine the molecular weight and fragmentation pattern.[1]

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-O-C ether linkage, the S=O bonds of the sulfonyl group, and the C-F bonds of the trifluoromethyl group.[1]

Reactivity and Synthetic Profile

The reactivity of 4-(Trifluoromethylsulfonyl)anisole is dictated by the interplay of the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethylsulfonyl group.

Electrophilic Aromatic Substitution

The methoxy group is an ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS) reactions.[5] Conversely, the trifluoromethylsulfonyl group is a meta-directing and strongly deactivating group.[2] In 4-(Trifluoromethylsulfonyl)anisole, the para position is blocked. Therefore, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (positions 2 and 6). The strong deactivating effect of the trifluoromethylsulfonyl group will likely necessitate forcing reaction conditions for EAS to proceed.

Caption: Influence of substituents on electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This makes the positions ortho and meta to this group susceptible to attack by nucleophiles, potentially leading to the displacement of a suitable leaving group if one were present on the ring.

Synthesis

A plausible synthetic route to 4-(Trifluoromethylsulfonyl)anisole involves the oxidation of the corresponding thioether. A general, two-step protocol is outlined below.

Experimental Protocol: Synthesis of 4-(Trifluoromethylsulfonyl)anisole

Step 1: Synthesis of 4-(Trifluoromethylthio)anisole

-

To a solution of 4-methoxythiophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Introduce a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or a Togni reagent, to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(trifluoromethylthio)anisole.

Step 2: Oxidation to 4-(Trifluoromethylsulfonyl)anisole

-

Dissolve the 4-(trifluoromethylthio)anisole from Step 1 in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise to the solution.

-

Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC or GC-MS).

-

Quench any excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-(Trifluoromethylsulfonyl)anisole. Further purification can be achieved by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 4-(Trifluoromethylsulfonyl)anisole.

Applications in Research and Development

The incorporation of trifluoromethyl and related fluoroalkyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7][8][9] 4-(Trifluoromethylsulfonyl)anisole serves as a valuable building block for introducing the 4-methoxyphenylsulfonyl moiety, which can be further functionalized.

Potential Applications:

-

Pharmaceutical Synthesis: As an intermediate in the synthesis of complex molecules with potential biological activity. The trifluoromethylsulfonyl group can act as a bioisostere for other functional groups and can improve the pharmacokinetic profile of a drug candidate.[2][6]

-

Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorinated moieties can enhance the efficacy and stability of pesticides and herbicides.[10]

-

Materials Science: The unique electronic properties of this compound may be exploited in the synthesis of functional materials with specific optical or electronic characteristics.

Safety and Handling

4-(Trifluoromethylsulfonyl)anisole should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

Table 3: Hazard and Precautionary Statements

| Category | Information |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.

Conclusion

4-(Trifluoromethylsulfonyl)anisole is a fluorinated aromatic compound with a unique combination of functional groups that make it a valuable tool for synthetic chemists. Its strong electron-withdrawing trifluoromethylsulfonyl group and the directing effects of the methoxy group offer a range of possibilities for further chemical transformations. While its primary utility lies as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its distinct electronic properties may also find applications in materials science. Proper safety precautions are essential when handling this compound. This guide provides a foundational understanding of its properties and potential, encouraging further exploration of its synthetic utility.

References

-

4-(Trifluoromethylsulfonyl)aniline 95 473-27-8 - Sigma-Aldrich.

-

Substituent effects on the reactions of aromatic triflones with para-X-anilines in methanol: Low intrinsic reactivity and transition state imbalances | Semantic Scholar.

-

Electrophilic Aromatic Substitution - ResearchGate.

-

4-(Trifluoromethoxy)anisole - Chem-Impex.

-

473-27-8(4-(TRIFLUOROMETHYLSULFONYL)ANILINE) Product Description - ChemicalBook.

-

4-(trifluorométhoxy)anisole - Chem-Impex.

-

4-(Trifluoromethylsulfonyl)anisole | C8H7F3O3S | CID 598639 - PubChem.

-

4-(Trifluoromethoxy)anisole 98 710-18-9 - Sigma-Aldrich.

-

Electrophilic aromatic directing groups - Wikipedia.

-

1-METHOXY-4-TRIFLUOROMETHANESULFONYL-BENZENE | 15183-74-1.

-

4-(Trifluoromethyl)anisole | 402-52-8 - ChemicalBook.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

-

4-(Trifluoromethyl)anisole | 402-52-8 - ChemicalBook.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.

-

Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.

-

WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.

-

The role of fluorine in medicinal chemistry | Request PDF - ResearchGate.

Sources

- 1. 4-(Trifluoromethylsulfonyl)anisole | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(トリフルオロメチルスルホニル)アニリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 473-27-8 CAS MSDS (4-(TRIFLUOROMETHYLSULFONYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

Physical and chemical properties of 1-methoxy-4-(trifluoromethylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-methoxy-4-(trifluoromethylsulfonyl)benzene, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its physical and chemical properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the experimental choices.

Introduction: A Molecule of Growing Significance

1-Methoxy-4-(trifluoromethylsulfonyl)benzene, also known as 4-methoxyphenyl trifluoromethyl sulfone, is an aromatic compound featuring a methoxy group and a potent electron-withdrawing trifluoromethylsulfonyl group. This unique combination of substituents imparts a distinct electronic character to the benzene ring, making it a valuable synthon for introducing the trifluoromethylsulfonyl moiety into more complex molecular architectures. The trifluoromethylsulfonyl group is of particular interest in drug discovery due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physicochemical data for 1-methoxy-4-(trifluoromethylsulfonyl)benzene.

| Property | Value | Source(s) |

| CAS Number | 15183-74-1 | [1][2] |

| Molecular Formula | C₈H₇F₃O₃S | [1] |

| Molecular Weight | 240.2 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently available in search results. | |

| Boiling Point | Data not consistently available in search results. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |

Note: Experimental values for melting and boiling points are not consistently reported in publicly available literature. Researchers should determine these values experimentally for their specific samples.

Synthesis and Elucidation

The synthesis of 1-methoxy-4-(trifluoromethylsulfonyl)benzene can be approached through several routes. A common and effective method involves the oxidation of the corresponding sulfide, 1-methoxy-4-(trifluoromethylthio)benzene.

Synthetic Workflow: Oxidation of a Thioether Precursor

A reliable method for the preparation of 1-methoxy-4-(trifluoromethylsulfonyl)benzene involves a two-step process starting from 4-methoxythiophenol.

Sources

A Technical Guide to 4-(Trifluoromethylsulfonyl)anisole: Structure, Properties, and Analytical Characterization

Introduction

4-(Trifluoromethylsulfonyl)anisole, also known by its IUPAC name 1-methoxy-4-(trifluoromethylsulfonyl)benzene, is a fluorinated aromatic sulfone of significant interest in synthetic and medicinal chemistry. This compound serves as a valuable building block, integrating two key functional groups onto a benzene ring: the methoxy group (an electron-donating ether) and the trifluoromethylsulfonyl group. The latter, often referred to as a triflone group, is one of the most powerful electron-withdrawing groups in organic chemistry.

The trifluoromethyl (CF₃) moiety is a well-established bioisostere for other groups and is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1] Similarly, the sulfone functional group is a cornerstone in drug design, present in a wide array of FDA-approved pharmaceuticals.[2] The combination of these features in 4-(Trifluoromethylsulfonyl)anisole makes it a versatile reagent for creating complex molecules with tailored physicochemical and pharmacological properties, particularly for researchers in drug development and materials science. This guide provides an in-depth overview of its molecular structure, properties, and a validated analytical workflow for its characterization.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of 4-(Trifluoromethylsulfonyl)anisole consists of a central benzene ring substituted at the 1 and 4 (para) positions.

-

Anisole Moiety: The methoxy group (-OCH₃) attached to the ring forms an anisole structure. The oxygen atom's lone pairs can donate electron density into the aromatic system through resonance, influencing the ring's reactivity.

-

Trifluoromethylsulfonyl Group (-SO₂CF₃): This is a powerful electron-withdrawing group due to the combined inductive effects of the highly electronegative oxygen and fluorine atoms. This group significantly lowers the electron density of the aromatic ring and increases the metabolic stability of the molecule.[1]

The formal chemical identity is established by the following identifiers:

-

IUPAC Name: 1-methoxy-4-(trifluoromethylsulfonyl)benzene[3]

-

CAS Number: 15183-74-1[3]

-

Molecular Formula: C₈H₇F₃O₃S[3]

-

SMILES: COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F[3]

Molecular Weight

Based on its atomic composition, the molecular weight of 4-(Trifluoromethylsulfonyl)anisole is calculated as:

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 240.20 g/mol | PubChem[3] |

| Molecular Formula | C₈H₇F₃O₃S | PubChem[3] |

| XLogP3 | 2.7 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed)[3] |

XLogP3 is a computed measure of hydrophobicity. A value of 2.7 suggests moderate lipophilicity, a key parameter for membrane permeability in drug candidates.

Significance in Research and Development

The utility of 4-(Trifluoromethylsulfonyl)anisole in advanced chemical synthesis stems directly from the properties conferred by its functional groups. The trifluoromethylsulfonyl group acts as a stable and potent electron sink, which can activate the aromatic ring for specific types of reactions, such as nucleophilic aromatic substitution, or modify the electronic properties of a final target molecule.

In drug discovery, the strategic incorporation of a trifluoromethyl group is a common tactic to block metabolic pathways.[1] By replacing a hydrogen atom on an aromatic ring with a CF₃ group, or a group containing it, chemists can prevent enzymatic oxidation at that site, often leading to a longer biological half-life for the drug. The sulfone group itself is a key structural motif in numerous therapeutics, valued for its chemical stability and its ability to act as a hydrogen bond acceptor.

Analytical Workflow and Characterization

Overview of Techniques

A multi-faceted approach is required for the unambiguous identification and quantification of 4-(Trifluoromethylsulfonyl)anisole.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to identify the protons on the aromatic ring and the methoxy group. ¹³C NMR would identify each unique carbon atom. Critically, ¹⁹F NMR is exceptionally useful for confirming the presence and purity of the trifluoromethyl group, which would appear as a sharp singlet in a well-defined spectral region.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight and provides fragmentation patterns that act as a structural fingerprint.

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, including the strong S=O stretches characteristic of the sulfone group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and C-O stretches from the ether linkage.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for assessing the purity and quantifying the concentration of aromatic sulfones in research and quality control settings.[4]

Detailed Protocol: HPLC-UV Method for Purity Assessment and Quantification

This protocol describes a robust, self-validating method for analyzing 4-(Trifluoromethylsulfonyl)anisole based on established methodologies for aromatic sulfones.[4]

Objective: To determine the purity of a sample and quantify its concentration against a reference standard.

1. Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reference Standard: 4-(Trifluoromethylsulfonyl)anisole, >99% purity.

-

Solvents: HPLC-grade acetonitrile and ultrapure water.

-

Modifier: Trifluoroacetic acid (TFA) or acetic acid.

2. Chromatographic Conditions:

-

Mobile Phase A: Ultrapure water with 0.1% Acetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-10 min: Linear gradient from 30% to 85% B

-

10-12 min: Hold at 85% B

-

12.1-15 min: Return to 30% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (Aromatic sulfones typically have strong absorbance in this region).

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 5, 15, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. This validates linearity.

-

Sample Solution (~15 µg/mL): Accurately weigh ~1.5 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

4. System Validation and Analysis:

-

Specificity: Inject a blank (diluent) to ensure no interfering peaks are present at the analyte's retention time.

-

Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and calculate the coefficient of determination (R²), which must be >0.999 for a valid linear relationship.

-

Analysis: Inject the sample solution. The purity can be determined by the area percent method. The concentration can be calculated from the linear regression equation derived from the calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC analytical protocol.

Caption: Workflow for HPLC-UV analysis of 4-(Trifluoromethylsulfonyl)anisole.

Safety and Handling

As a laboratory chemical, 4-(Trifluoromethylsulfonyl)anisole requires careful handling in a controlled environment.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[4]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing fumes.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[4]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

In all cases of exposure, seek medical attention if you feel unwell.[4]

-

Conclusion

4-(Trifluoromethylsulfonyl)anisole is a synthetically valuable compound that combines the beneficial properties of both the sulfone and trifluoromethyl groups. Its strong electron-withdrawing nature and potential for enhancing metabolic stability make it an attractive building block for designing next-generation pharmaceuticals and advanced materials. Proper characterization using standard analytical techniques such as NMR, MS, and a validated HPLC method is essential to ensure its quality and suitability for these demanding applications. Adherence to strict safety protocols is mandatory for handling this and all laboratory reagents.

References

- AK Scientific, Inc. Safety Data Sheet: 4-(Trifluoromethylsulfonyl)anisole. [URL: https://www.aksci.com/sds/SR0258.pdf]

- PubChem. Compound Summary for CID 598639, 4-(Trifluoromethylsulfonyl)anisole. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/598639]

- Matulková, I., & Pechová, H. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 568-578. [URL: https://cccc.uochb.cas.cz/59/3/0568/]

- Sigma-Aldrich. Product Page: 4-(Trifluoromethylsulfonyl)aniline. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/481920]

- Walsh, M. K., & Shintani, H. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. AAPS PharmSciTech, 12(3), 855–862. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3167254/]

- Colomé, L. M., et al. (2017). Validation of analytical method by HPLC for determination of dapsone in polymeric nanocapsules based on crude rice brain oil. Journal of Applied Pharmaceutical Science, 7(7), 163-169. [URL: https://japsonline.com/admin/php/uploads/2425_pdf.pdf]

- Zhou, Y., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(21), 1886-1907. [URL: https://pubmed.ncbi.nlm.nih.gov/31455209/]

- O'Hagan, D. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(22), 5345. [URL: https://www.mdpi.com/1420-3049/25/22/5345]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethylsulfonyl)anisole | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

A Guide to Trifluoromethylating Agents: From Harsh Beginnings to Modern Precision

Abstract

The trifluoromethyl (CF3) group is a cornerstone functional group in modern medicinal chemistry and materials science, capable of profoundly enhancing the metabolic stability, bioavailability, and binding affinity of molecules.[1][2] This guide provides an in-depth exploration of the discovery and historical evolution of the reagents used to install this pivotal group. We will journey from the early, harsh industrial methods to the development of nuanced and sophisticated nucleophilic, electrophilic, and radical reagents that now populate the synthetic chemist's toolkit. This text serves as a technical resource for researchers and drug development professionals, offering field-proven insights, comparative data, and detailed protocols to enable the strategic application of trifluoromethylation chemistry.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into a molecular scaffold is a well-established strategy for optimizing drug candidates.[2] Its potent electron-withdrawing nature and high lipophilicity, with a Hansch-Fujita π constant of +0.88, can dramatically alter a molecule's physicochemical properties.[1][2] The C-F bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, thereby increasing a drug's in vivo half-life.[1] Notable pharmaceuticals such as the antidepressant Fluoxetine (Prozac) and the anti-inflammatory Celecoxib (Celebrex) owe their efficacy in part to the presence of a trifluoromethyl group.[3] The journey to install this seemingly simple functional group, however, has been a long and complex one, marked by significant chemical innovation.

The Early Era: Halogen Exchange and its Limitations

The earliest methods for producing trifluoromethylated compounds were not subtle. One of the foundational industrial processes was the Swarts reaction , first described by Frédéric Swarts in 1892.[4][5] This reaction involves a halogen exchange, typically converting trichloromethyl groups (-CCl3) into trifluoromethyl groups using harsh reagents like antimony trifluoride (SbF3), often in the presence of antimony pentachloride (SbCl5) as a catalyst.[4][6]

While effective for producing bulk chemicals like benzotrifluoride from benzotrichloride, the Swarts reaction and similar methods suffered from severe limitations for complex molecule synthesis.[7] The conditions were brutally harsh, requiring high temperatures and corrosive reagents incompatible with most functional groups found in pharmaceuticals and other fine chemicals. This lack of selectivity was a major barrier, necessitating the development of milder, more precise chemical tools.

The Nucleophilic Revolution: The Ruppert-Prakash Reagent

A paradigm shift occurred in 1984 with the introduction of trifluoromethyltrimethylsilane (TMSCF3) by Ingo Ruppert.[8][9] Its popularization and development by G. K. Surya Prakash led to its common name, the Ruppert-Prakash reagent .[9] This compound serves as a source of a nucleophilic "CF3-" equivalent, a conceptual breakthrough that opened the door to installing the trifluoromethyl group with surgical precision onto electrophilic centers like aldehydes and ketones.

The genius of the Ruppert-Prakash reagent lies in its activation mechanism. It is inert on its own but, in the presence of a catalytic amount of a nucleophilic activator (typically a fluoride source like tetrabutylammonium fluoride, TBAF), it generates a highly reactive trifluoromethide anion (CF3-).[10] This allows for controlled, mild reactions with a wide array of functional groups, a stark contrast to the brute-force methods of the past.

Mechanism of Action: Ruppert-Prakash Reagent

The reaction proceeds via an anionic chain reaction:

-

Initiation: A nucleophilic initiator (Nu-), such as fluoride, attacks the silicon atom of TMSCF3. This forms an unstable pentacoordinate siliconate intermediate.[10]

-

Propagation: The intermediate fragments, releasing the trifluoromethide anion (CF3-). This anion then attacks an electrophile (e.g., a carbonyl carbon). The resulting trifluoromethylated alkoxide then reacts with another molecule of TMSCF3, transferring the silyl group and regenerating the trifluoromethide anion to continue the chain.[10]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];

} Mechanism of the Ruppert-Prakash Reagent.

The Electrophilic Counterparts: Togni and Umemoto Reagents

While nucleophilic reagents were transformative, chemistry demanded a solution for trifluoromethylating nucleophiles, such as enolates, arenes, and thiols. This need spurred the development of stable, easy-to-handle electrophilic trifluoromethylating agents, which act as a source of a "CF3+" equivalent.

Yagupolskii's Pioneering Work

The first effective electrophilic trifluoromethylating agent, a diaryl(trifluoromethyl)sulfonium salt, was reported by Yagupolskii and co-workers in 1984.[11] While groundbreaking, these early reagents were often highly reactive and sensitive to moisture.[12]

Umemoto Reagents

Building on this concept, Teruo Umemoto developed a series of powerful and more stable S-(trifluoromethyl)dibenzoheterocyclic salts in the 1990s.[13][14] These compounds, now known as Umemoto's reagents , offered tunable reactivity based on the heteroatom (sulfur, selenium, tellurium) and substituents on the aromatic rings.[14][15] They proved effective for the trifluoromethylation of a wide range of nucleophiles and are commercially available, solid reagents.[13]

Togni Reagents

In 2006, Antonio Togni and his group introduced a new class of hypervalent iodine(III)-CF3 compounds.[16][17] These reagents, particularly the commercially available Togni Reagent II , are now among the most widely used electrophilic sources of the CF3 group.[16][17] They are valued for their high functional group compatibility, predictable selectivity, and effectiveness in trifluoromethylating carbon, sulfur, and other heteroatom nucleophiles under mild conditions.[16]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];

} Classification of Modern Trifluoromethylating Agents.

The Radical Frontier: Photoredox Catalysis

The most recent revolution in trifluoromethylation has been the advent of radical-based methods, largely driven by the emergence of visible-light photoredox catalysis.[18][19] This strategy uses a photocatalyst, such as a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation by visible light (e.g., from a simple household light bulb).[20][21]

This excited photocatalyst can then engage with a CF3 source, like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent), through a single-electron transfer (SET) process to generate a trifluoromethyl radical (•CF3).[22][23][24] This highly reactive radical can then add to alkenes, alkynes, or arenes, enabling the direct C-H trifluoromethylation of unactivated substrates—a previously formidable challenge.[21][23] These methods are prized for their exceptionally mild conditions and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules in drug discovery.[21][25]

Comparative Overview of Reagent Classes

The choice of trifluoromethylating agent is dictated by the nature of the substrate and the desired transformation. The table below provides a high-level comparison.

| Reagent Class | Polarity | Key Examples | Typical Substrates | Advantages |

| Nucleophilic | "CF3-" | Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, Ketones, Imines | High reactivity with electrophiles; well-established protocols. |

| Electrophilic | "CF3+" | Togni Reagents, Umemoto Reagents | Enolates, Arenes, Heterocycles, Thiols | Shelf-stable solids; high functional group tolerance.[13] |

| Radical | "CF3•" | CF3I, CF3SO2Na (Langlois' Reagent) | Alkenes, Alkynes, Unactivated Arenes | Extremely mild conditions; enables direct C-H functionalization.[21][23] |

Experimental Protocol: Electrophilic Trifluoromethylation of a β-Ketoester using Togni Reagent II

This protocol is a representative example of a common application for modern electrophilic trifluoromethylating agents.

Objective: To synthesize ethyl 2-acetyl-2-(trifluoromethyl)-3-oxobutanoate.

Materials:

-

Ethyl acetoacetate (1.0 equiv)

-

Togni Reagent II (1.1 equiv)[17]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF.

-

Enolate Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride in portions to the stirred solvent.

-

Slowly add ethyl acetoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium enolate.

-

Trifluoromethylation: Add Togni Reagent II in one portion to the reaction mixture.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the pure trifluoromethylated product.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Workflow for Electrophilic Trifluoromethylation.

Conclusion and Future Outlook

The history of trifluoromethylating agents is a compelling story of chemical progress, moving from indiscriminate, harsh reactions to a suite of elegant and precise tools. The development of nucleophilic, electrophilic, and radical reagents has empowered chemists to install the CF3 group into nearly any desired molecular context. This has had a profound impact on drug discovery, allowing for the rapid generation of analogues with improved pharmacokinetic properties.[1] The future will likely focus on developing even more efficient, catalytic, and enantioselective methods, further expanding the synthetic toolbox and accelerating the development of next-generation pharmaceuticals and advanced materials.[7]

References

- Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications (RSC Publishing).

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Swarts fluorination. Wikipedia.

- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. ACS Publications.

- Swarts reaction mechanism. BYJU'S.

- Trifluoromethyl group. Wikipedia.

- Chemistry Swarts Reaction. sathee jee.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Swarts Reaction. Unacademy.

- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH.

- Define the Swarts reaction. CK-12 Foundation.

- Togni Reagent II. Enamine.

- Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research - ACS Publications.

- Togni reagent. Enamine.

- Photoredox-Catalyzed Trifluoromethylation. Thieme.

- Trifluoromethylation. Wikipedia.

- 1.5 Radical Trifluoromethylation. ResearchGate.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.

- Togni reagent II. Wikipedia.

- Fluoroalkylation: Expansion of Togni Reagents. Sigma-Aldrich.

- Electrophilic Fluorination. Bryn Mawr College.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.

- Radical trifluoromethylation. ResearchGate.

- Radical trifluoromethylation. Chemical Society Reviews (RSC Publishing).

- Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters - ACS Publications.

- Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.

- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University.

- A chronological evolution of trifluoromethylating agent. ResearchGate.

- A Comparative Guide to Trifluoromethylation Reagents: Umemoto's Reagents vs. Dimethylsulfonio(trifluoro)boranuide. Benchchem.

- Carbon Trifluoromethylation (IOC 49). YouTube.

- (PDF) Catalysis for Fluorination and Trifluoromethylation. ResearchGate.

- Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society.

- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal.

- The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethylation. Benchchem.

- Trifluoromethyltrimethylsilane. Wikipedia.

- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.

- New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.

- Advances in the Development of Trifluoromethoxylation Reagents. MDPI.

- Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent. TCI Deutschland GmbH.

- Mes-Umemoto reagent. Enamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Swarts Reaction [unacademy.com]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 9. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Togni Reagent II - Enamine [enamine.net]

- 17. Togni reagent II - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

- 22. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

The Trifluoromethylsulfonyl Group: A Technical Guide to a Super Electron-Withdrawing Moiety

For Immediate Release

A Deep Dive into the Physicochemical Properties and Synthetic Applications of the Trifluoromethylsulfonyl Group for Advanced Research and Development

Executive Summary

The trifluoromethylsulfonyl group, often referred to as the triflyl group, stands as one of the most potent electron-withdrawing substituents utilized in organic synthesis.[1] Its remarkable ability to modulate the electronic properties of a molecule stems from a powerful combination of inductive and resonance effects. This guide will navigate the theoretical underpinnings of its electron-withdrawing capacity, detail the experimental protocols for its characterization, and showcase its strategic deployment in drug design and materials science, thereby providing a holistic understanding for both seasoned experts and newcomers to the field.

The Genesis of Potent Electron Withdrawal: Unpacking the Electronic Effects

The exceptional electron-withdrawing strength of the trifluoromethylsulfonyl group is a direct consequence of the synergistic interplay between the highly electronegative fluorine atoms and the sulfonyl group.

Inductive Effect (-I): The three fluorine atoms, being the most electronegative elements, exert a strong inductive pull on the electrons of the C-F bonds. This effect is transmitted through the sigma bond framework, rendering the trifluoromethyl group highly electron-deficient. This, in turn, enhances the electronegativity of the sulfur atom, which then withdraws electron density from the rest of the molecule.[2]

Mesomeric Effect (-M): While the inductive effect is paramount, the sulfonyl group also contributes through a resonance or mesomeric effect. The sulfur atom can expand its octet and accommodate additional electron density in its d-orbitals, further delocalizing and stabilizing negative charge from an attached π-system.

Caption: Visualization of the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the trifluoromethylsulfonyl group.

Quantifying the Pull: Experimental Determination of Electron-Withdrawing Strength

The electron-withdrawing capacity of a substituent is not merely a qualitative concept; it can be precisely quantified through established physical organic chemistry principles. The Hammett and Taft equations provide a framework for this characterization.[3]

Hammett and Taft Parameters

The Hammett equation (log(K/K₀) = σρ) and the Taft equation (log(k/k₀) = ρσ + δEs) are linear free-energy relationships that correlate reaction rates and equilibrium constants with substituent electronic (σ, σ*) and steric (Es) parameters.[3][4] The trifluoromethylsulfonyl group exhibits large positive σ values, indicative of its potent electron-withdrawing nature.

| Parameter | Value | Interpretation |

| σ_m | 0.76 | Strong electron withdrawal through inductive effects. |

| σ_p | 0.93 | Very strong electron withdrawal through combined inductive and resonance effects. |

| σ * | 1.32 | Significant inductive electron withdrawal in aliphatic systems. |

Note: The values presented are representative and may vary slightly depending on the specific reaction and conditions.

Experimental Protocol: Determination of Hammett Parameters

A common method for determining Hammett parameters involves measuring the pKa of a series of substituted benzoic acids.

Step-by-Step Methodology:

-

Synthesis: Synthesize a series of meta- and para-substituted benzoic acids, including the trifluoromethylsulfonyl-substituted analogue.

-

Purification: Purify all synthesized compounds to a high degree of purity, typically confirmed by NMR spectroscopy and melting point analysis.

-

pKa Measurement: Determine the pKa of each benzoic acid derivative using potentiometric titration with a standardized base (e.g., NaOH) in a suitable solvent system (e.g., 50% ethanol/water).

-

Data Analysis: Plot the measured pKa values against the known Hammett σ values for the substituents (excluding the trifluoromethylsulfonyl group).

-

Correlation: A linear regression of this plot yields the reaction constant (ρ).

-

Calculation: The σ value for the trifluoromethylsulfonyl group can then be calculated from the measured pKa of the trifluoromethylsulfonyl-substituted benzoic acid and the determined ρ value using the Hammett equation.

Caption: Experimental workflow for the determination of Hammett substituent constants.

Applications in Drug Discovery and Development

The introduction of a trifluoromethylsulfonyl group can profoundly and beneficially alter the properties of a drug candidate.[5][6]

Modulation of pKa and Bioavailability

By virtue of its strong electron-withdrawing nature, the trifluoromethylsulfonyl group can significantly lower the pKa of nearby acidic or basic functional groups.[7] This modulation of ionization state can be critical for optimizing a drug's solubility, membrane permeability, and ultimately, its oral bioavailability. For instance, lowering the pKa of an amine can reduce its basicity, leading to a higher proportion of the neutral species at physiological pH, which can more readily cross cell membranes.[8]

Enhancement of Metabolic Stability

The trifluoromethyl group itself is exceptionally stable to metabolic degradation.[9] When incorporated into a drug molecule, the trifluoromethylsulfonyl group can also sterically shield adjacent positions from metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life.

Increased Binding Affinity

The trifluoromethylsulfonyl group can participate in various non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrogen bonding (with the sulfonyl oxygens acting as hydrogen bond acceptors).[10] These interactions can lead to a significant increase in binding affinity and, consequently, drug potency.

Caption: The impact of the trifluoromethylsulfonyl group on key drug properties.

Synthetic Methodologies

The introduction of the trifluoromethylsulfonyl group is typically achieved through the use of reactive triflylating agents.

Common Triflylating Reagents

-

Trifluoromethanesulfonyl Chloride (TfCl): A versatile reagent for the sulfonylation of amines, alcohols, and other nucleophiles.[11][12]

-

Trifluoromethanesulfonic Anhydride (Tf₂O): A more reactive triflylating agent, often used for the conversion of alcohols to triflates, which are excellent leaving groups in nucleophilic substitution reactions.[13]

General Protocol for the Synthesis of a Triflamide from an Amine

This protocol outlines the synthesis of a triflamide (R-NHSO₂CF₃) from a primary or secondary amine using trifluoromethanesulfonyl chloride.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add trifluoromethanesulfonyl chloride (1.1 eq.) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired triflamide.[14]

Conclusion

The trifluoromethylsulfonyl group is a powerful and versatile functional group in the arsenal of the modern chemist. Its profound electron-withdrawing properties offer a reliable strategy for fine-tuning the electronic and steric characteristics of molecules. This guide has provided a comprehensive overview of its fundamental principles, methods of characterization, and impactful applications. A thorough understanding and strategic implementation of the concepts presented herein will undoubtedly continue to drive innovation in the fields of drug discovery, materials science, and beyond.

References

-

MDPI. (n.d.). Triflamides and Triflimides: Synthesis and Applications. Retrieved from [Link]

-

Wechem. (2025, June 3). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Retrieved from [Link]

-

Wechem. (2025, June 3). Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride. Retrieved from [Link]

-

Wechem. (2025, June 3). Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. Retrieved from [Link]

-

MDPI. (n.d.). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Trifluoromethanesulfonyl Chloride as a Sulfonylating Agent. Retrieved from [Link]

-

RSC Publishing. (2002). Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. Retrieved from [Link]

-

MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PMC - NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

-

ResearchGate. (2016, October 12). How should we determine what are the electron withdrawing and electron donating groups?. Retrieved from [Link]

-

PMC - PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron-withdrawing group. Retrieved from [Link]

-

PubMed Central. (2023, October 16). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved from [Link]

-

PMC - NIH. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]

-

PMC - PubMed Central. (2024, April 29). Highly acidic N-triflylphosphoramides as chiral Brønsted acid catalysts: the effect of weak hydrogen bonds and multiple acceptors on complex structures and aggregation. Retrieved from [Link]

-

ResearchGate. (2021, January 13). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

-

YouTube. (2020, April 16). Electron Donating and Withdrawing Groups. Retrieved from [Link]

-

Semantic Scholar. (n.d.). pKa values of chiral Brønsted acid catalysts: phosphoric acids/amides, sulfonyl/sulfuryl imides, and perfluorinated TADDOLs (TEFDDOLs). Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Reddit. (2021, December 26). Any tips and tricks to understand which groups are electron donating and which ones are electron-withdrawing?. Retrieved from [Link]

-

Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Retrieved from [Link]

-

Science and Education Publishing. (2024, January 4). Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations. Retrieved from [Link]

-

ACS Publications. (n.d.). Hammett and Taft substituent constants for the mesylate, tosylate, and triflate groups | The Journal of Organic Chemistry. Retrieved from [Link]

-

Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. Retrieved from [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron-withdrawing group - Wikipedia [en.wikipedia.org]

- 3. sciepub.com [sciepub.com]

- 4. Taft equation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 7. Highly acidic N-triflylphosphoramides as chiral Brønsted acid catalysts: the effect of weak hydrogen bonds and multiple acceptors on complex structures and aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 12. Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]

- 13. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoromethanesulfonamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Mechanisms of Trifluoromethylation Reactions

Introduction: The Strategic Imperative of the Trifluoromethyl Group